Cas no 2034500-71-3 ((2,4-dimethoxyphenyl)-(3-quinolin-2-yloxypyrrolidin-1-yl)methanone)

(2,4-dimethoxyphenyl)-(3-quinolin-2-yloxypyrrolidin-1-yl)methanone 化学的及び物理的性質
名前と識別子
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- (2,4-dimethoxyphenyl)-(3-quinolin-2-yloxypyrrolidin-1-yl)methanone
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- インチ: 1S/C22H22N2O4/c1-26-16-8-9-18(20(13-16)27-2)22(25)24-12-11-17(14-24)28-21-10-7-15-5-3-4-6-19(15)23-21/h3-10,13,17H,11-12,14H2,1-2H3
- InChIKey: QOUJZSMPDAZVEE-UHFFFAOYSA-N
- ほほえんだ: C(C1=CC=C(OC)C=C1OC)(N1CCC(OC2=CC=C3C(=N2)C=CC=C3)C1)=O
(2,4-dimethoxyphenyl)-(3-quinolin-2-yloxypyrrolidin-1-yl)methanone 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F6476-3559-10mg |
2-{[1-(2,4-dimethoxybenzoyl)pyrrolidin-3-yl]oxy}quinoline |
2034500-71-3 | 90%+ | 10mg |
$79.0 | 2023-07-05 | |
Life Chemicals | F6476-3559-1mg |
2-{[1-(2,4-dimethoxybenzoyl)pyrrolidin-3-yl]oxy}quinoline |
2034500-71-3 | 90%+ | 1mg |
$54.0 | 2023-07-05 | |
Life Chemicals | F6476-3559-4mg |
2-{[1-(2,4-dimethoxybenzoyl)pyrrolidin-3-yl]oxy}quinoline |
2034500-71-3 | 90%+ | 4mg |
$66.0 | 2023-07-05 | |
Life Chemicals | F6476-3559-15mg |
2-{[1-(2,4-dimethoxybenzoyl)pyrrolidin-3-yl]oxy}quinoline |
2034500-71-3 | 90%+ | 15mg |
$89.0 | 2023-07-05 | |
Life Chemicals | F6476-3559-20mg |
2-{[1-(2,4-dimethoxybenzoyl)pyrrolidin-3-yl]oxy}quinoline |
2034500-71-3 | 90%+ | 20mg |
$99.0 | 2023-07-05 | |
Life Chemicals | F6476-3559-5mg |
2-{[1-(2,4-dimethoxybenzoyl)pyrrolidin-3-yl]oxy}quinoline |
2034500-71-3 | 90%+ | 5mg |
$69.0 | 2023-07-05 | |
Life Chemicals | F6476-3559-20μmol |
2-{[1-(2,4-dimethoxybenzoyl)pyrrolidin-3-yl]oxy}quinoline |
2034500-71-3 | 90%+ | 20μl |
$79.0 | 2023-07-05 | |
Life Chemicals | F6476-3559-2mg |
2-{[1-(2,4-dimethoxybenzoyl)pyrrolidin-3-yl]oxy}quinoline |
2034500-71-3 | 90%+ | 2mg |
$59.0 | 2023-07-05 | |
Life Chemicals | F6476-3559-40mg |
2-{[1-(2,4-dimethoxybenzoyl)pyrrolidin-3-yl]oxy}quinoline |
2034500-71-3 | 90%+ | 40mg |
$140.0 | 2023-07-05 | |
Life Chemicals | F6476-3559-2μmol |
2-{[1-(2,4-dimethoxybenzoyl)pyrrolidin-3-yl]oxy}quinoline |
2034500-71-3 | 90%+ | 2μl |
$57.0 | 2023-07-05 |
(2,4-dimethoxyphenyl)-(3-quinolin-2-yloxypyrrolidin-1-yl)methanone 関連文献
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Monika Kos,Anita Jemec Kokalj,Gordana Glavan,Gregor Marolt,Primož Zidar,Janko Božič,Sara Novak,Damjana Drobne Environ. Sci.: Nano, 2017,4, 2297-2310
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María Balaguer,Chung-Yul Yoo,Henny J. M. Bouwmeester,Jose M. Serra J. Mater. Chem. A, 2013,1, 10234-10242
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Hiromu Kumagai,Ryou Matsunaga,Tatsuya Nishimura,Yuya Yamamoto,Satoshi Kajiyama,Yuya Oaki,Kei Akaiwa,Hirotaka Inoue,Hiromichi Nagasawa,Takashi Kato Faraday Discuss., 2012,159, 483-494
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Maxime Melikian,Johannes Gramüller,Johnny Hioe,Julian Greindl,Ruth M. Gschwind Chem. Sci., 2019,10, 5226-5234
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Régis Boehringer,Philippe Geoffroy,Michel Miesch Org. Biomol. Chem., 2015,13, 6940-6943
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Badr A. Mahmoud,Abdulmajid A. Mirghni,Oladepo Fasakin,Kabir O. Oyedotun,Ncholu Manyala RSC Adv., 2020,10, 16349-16360
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Yanjun Zhu,Dan A. Smith,David E. Herbert,Sylvain Gatard,Oleg V. Ozerov Chem. Commun., 2012,48, 218-220
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8. Characterization of DcsC, a PLP-independent racemase involved in the biosynthesis of d-cycloserine†David Dietrich,Marco J. van Belkum,John C. Vederas Org. Biomol. Chem., 2012,10, 2248-2254
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Bin Zhao,Feng Chen,Qiwei Huang,Jinlong Zhang Chem. Commun., 2009, 5115-5117
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Gilles Clavier,Rachel Méallet-Renault,Fabien Miomandre,Jie Tang New J. Chem., 2011,35, 1678-1682
(2,4-dimethoxyphenyl)-(3-quinolin-2-yloxypyrrolidin-1-yl)methanoneに関する追加情報
Introduction to (2,4-dimethoxyphenyl)-(3-quinolin-2-yloxypyrrolidin-1-yl)methanone (CAS No. 2034500-71-3)
(2,4-dimethoxyphenyl)-(3-quinolin-2-yloxypyrrolidin-1-yl)methanone, identified by its CAS number 2034500-71-3, is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry and bioorganic research. This compound belongs to a class of molecules characterized by the presence of both aromatic and heterocyclic moieties, which are known for their diverse biological activities and potential therapeutic applications.
The molecular structure of this compound features a dimethoxyphenyl group attached to a methanone core, which is further linked to a pyrrolidinyl ring substituted with a quinolin-2-one moiety. This unique arrangement of functional groups makes it an intriguing candidate for further exploration in drug discovery and medicinal chemistry. The presence of both electron-donating methoxy groups on the aromatic ring and the electron-withdrawing quinolinone unit creates a complex interplay of electronic effects, which can influence its reactivity and biological interactions.
In recent years, there has been a growing interest in developing novel compounds that combine the properties of multiple pharmacophores to enhance therapeutic efficacy and reduce side effects. (2,4-dimethoxyphenyl)-(3-quinolin-2-yloxypyrrolidin-1-yl)methanone exemplifies this trend, as it integrates elements from two well-studied chemical scaffolds: the phenyl ring and the quinoline derivative. These scaffolds have been extensively explored for their antimicrobial, anti-inflammatory, and anticancer properties, making this compound a promising candidate for further investigation.
The quinolinone moiety in particular has been the focus of numerous studies due to its broad spectrum of biological activities. Quinolinones are known for their ability to inhibit various enzymes and receptors involved in disease pathways, including kinases and transcription factors. The pyrrolidinyl ring further enhances the complexity of this molecule by providing additional sites for interaction with biological targets. This dual functionality makes (2,4-dimethoxyphenyl)-(3-quinolin-2-yloxypyrrolidin-1-yl)methanone a versatile tool for studying drug-receptor interactions and developing new therapeutic strategies.
Recent advancements in computational chemistry and molecular modeling have enabled researchers to predict the binding modes and affinity of such compounds with high precision. These computational tools have been instrumental in identifying potential lead compounds for drug development. In one notable study, virtual screening techniques were employed to evaluate the binding affinity of various quinolinone derivatives to a specific protein target. Among these derivatives, (2,4-dimethoxyphenyl)-(3-quinolin-2-yloxypyrrolidin-1-yl)methanone emerged as a strong candidate due to its favorable binding interactions and predicted high efficacy.
The synthesis of (2,4-dimethoxyphenyl)-(3-quinolin-2-yloxypyrrolidin-1-yl)methanone involves multi-step organic reactions that require careful optimization to ensure high yield and purity. The process typically begins with the functionalization of the phenyl ring to introduce the methoxy groups, followed by the construction of the quinolinone core through cyclization reactions. The final step involves linking these two moieties via a methanone bridge while incorporating the pyrrolidinyl group. Each step must be carefully controlled to avoid unwanted side products and ensure the desired stereochemistry.
The pharmacological profile of this compound is still under investigation, but preliminary studies suggest that it may exhibit potent activity against certain disease states. For instance, it has shown promise in inhibiting enzymes involved in cancer cell proliferation and inflammation. Additionally, its ability to cross cell membranes may make it an effective candidate for topical applications or oral administration. Further research is needed to fully elucidate its mechanism of action and therapeutic potential.
In conclusion, (2,4-dimethoxyphenyl)-(3-quinolin-2-yloxypyrrolidin-1-yl)methanone represents a significant advancement in the field of medicinal chemistry. Its unique structure combines elements from well-studied pharmacophores, making it a promising candidate for further development into new therapeutic agents. With ongoing research focused on understanding its biological activities and optimizing its synthesis, this compound is poised to make meaningful contributions to future medical treatments.
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